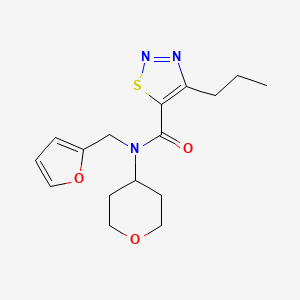
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methylaniline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methylaniline hydrobromide is a useful research compound. Its molecular formula is C21H24BrN3O2S and its molecular weight is 462.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to the query compound, such as those involving thiazole, thiazolidine, and morpholino groups, have been synthesized and characterized through various methods, including UV–vis, FT-IR, 1H NMR, 13C NMR, MALDI-TOF mass spectra, and elemental analysis. These compounds show promise in fields such as photodynamic therapy, where their photophysical and photochemical properties are crucial for their application as photosensitizers in the treatment of cancer due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Photodynamic Therapy (PDT)
The development of compounds for PDT involves synthesizing and testing their efficacy in generating singlet oxygen when exposed to light, a critical factor in destroying cancer cells. The study of benzothiazoline derivatives, for example, reveals insights into the structure-activity relationship crucial for designing effective PDT agents. These studies demonstrate the potential of certain molecular frameworks to act as efficient photosensitizers, suggesting that similar compounds could be tailored for enhanced selectivity and potency in cancer treatment (Yamamoto et al., 1988).
Antimicrobial and Antitumor Activities
Derivatives of thiazole and morpholine have been synthesized and screened for their antimicrobial and antitumor activities. Some of these compounds have shown significant inhibitory effects on various microorganisms and tumor cells, indicating their potential as leads for the development of new therapeutic agents. The antimicrobial activities, in particular, were found to be promising against a range of test microorganisms, suggesting the versatility of these molecular scaffolds in drug discovery (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Advanced Material Applications
Compounds containing benzothiazole and related heterocycles have also been explored for their applications in advanced materials, such as organic light-emitting diodes (OLEDs) and other photonic devices. Their electroluminescent properties and potential as electron-transporting materials highlight the broad utility of these compounds beyond biomedical applications, suggesting potential research directions in materials science and engineering (Roh et al., 2009).
properties
IUPAC Name |
4-(3-methoxyphenyl)-N-(2-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S.BrH/c1-16-6-3-4-9-19(16)22-21-24(23-10-12-26-13-11-23)20(15-27-21)17-7-5-8-18(14-17)25-2;/h3-9,14-15H,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFWLWYJFRXFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)OC)N4CCOCC4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2916992.png)

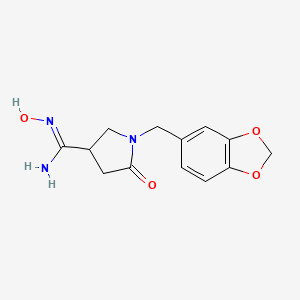

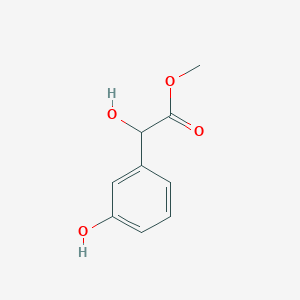


![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2917000.png)
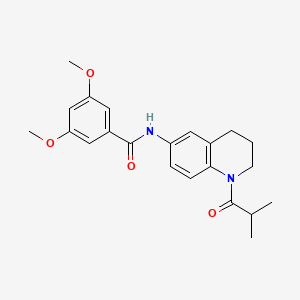
![Ethyl 4-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2917003.png)
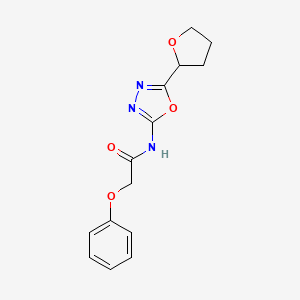
![[3,6-diamino-5-(4-phenyl-1,3-thiazol-2-yl)spiro[5H-thieno[2,3-b]pyridine-4,1'-cyclohexane]-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B2917006.png)
